2'-C-Methyl isoguanosine 2'-C-Methyl isoguanosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241238
InChI: InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)
SMILES:
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol

2'-C-Methyl isoguanosine

CAS No.:

Cat. No.: VC16241238

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

2'-C-Methyl isoguanosine -

Specification

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
IUPAC Name 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one
Standard InChI InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)
Standard InChI Key GDWOTBALSOOQFY-UHFFFAOYSA-N
Canonical SMILES CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Introduction

Chemical Identity and Structural Features

Molecular Configuration

2'-C-Methyl isoguanosine belongs to the class of C-methylated nucleosides, where the methyl group at the 2'-position induces steric and conformational changes in the ribose ring. Unlike natural ribonucleosides, the 2'-C-methyl substitution locks the sugar into a C3endo\text{C3}'-endo pucker, a conformation typically associated with RNA . The isoguanine base pairs with isocytosine (iso-C) via Hoogsteen bonding, forming a non-canonical base pair distinct from Watson-Crick interactions .

Table 1: Physicochemical Properties of 2'-C-Methyl Isoguanosine

PropertyValueSource
CAS Number714249-83-9
Molecular FormulaC11H15N5O5\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{5}
Molecular Weight297.27 g/mol
Sugar PuckerC3endo\text{C3}'-endo
Base Pairing PartnerIsocytosine (iso-C)

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 2'-C-methyl nucleosides often involves radical deoxygenation or stereoselective glycosylation. For example, 2'-C-methyl guanosine is synthesized via two routes:

  • Starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose: An 11-step process yielding 9.7% .

  • Starting from guanosine: An 8-step process with a higher yield of 23% .

While these methods target guanosine derivatives, analogous strategies likely apply to 2'-C-methyl isoguanosine. Key steps include protection of the isoguanine base (e.g., with diphenylcarbamoyl groups) and selective methylation at the 2'-position .

Structural Characterization

Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming the 2'-C-methyl configuration. For instance, in related 2'-F/Me-modified nucleotides, the methyl group causes steric clashes with adjacent nucleotides, destabilizing RNA duplexes despite the C3endo\text{C3}'-endo preorganization . Computational models reveal that 2'-C-methyl groups increase phosphate-phosphate distances in oligonucleotides from 5.7 Å to 6.6 Å, altering electrostatic interactions .

Biochemical and Biophysical Properties

Duplex Stability

Incorporating 2'-C-methyl nucleotides into oligonucleotides often reduces thermal stability (TmT_m) due to unfavorable enthalpic contributions. For example, a single 2'-F/Me-U modification in RNA decreases TmT_m by 4–6°C, attributed to steric hindrance and disrupted base stacking . Similarly, isoG:isoC pairs in hexitol nucleic acid (HNA)–DNA mosaics exhibit variable stability depending on positioning:

Table 2: Thermal Denaturation Data for IsoG:IsoC Pairs

Strand CompositionTmT_m (°C)ΔTm\Delta T_m vs. DNA
DNA:DNA (C:G)54.8Reference
DNA:HNA (isoC:isoG)56.8+2.0
HNA:DNA (isoG:isoC)53.4-1.4

These findings suggest that 2'-C-methyl isoguanosine may similarly modulate duplex stability, though empirical data are needed.

Nuclease Resistance

Terminal 2'-C-methyl modifications confer resistance to exonuclease degradation. In siRNA constructs, 2'-F/Me nucleotides at the 3'-overhang increase half-life by 3-fold compared to 2'-fluoro analogs . This resistance stems from steric shielding of the phosphodiester backbone, a property potentially shared by 2'-C-methyl isoguanosine.

Challenges and Future Directions

Synthetic Accessibility

Current synthetic routes for 2'-C-methyl nucleosides are low-yielding and multi-step . Future work should prioritize streamlined methodologies, such as enzymatic synthesis or novel protecting group strategies.

In Vivo Pharmacokinetics

The pharmacokinetic profile of 2'-C-methyl isoguanosine remains uncharacterized. Studies on related compounds show that 2'-C-methyl groups enhance liver uptake and prolong triphosphate retention , suggesting favorable biodistribution for hepatic targets.

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